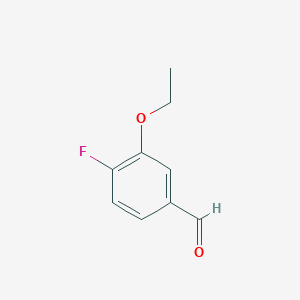

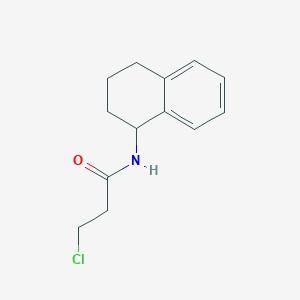

![molecular formula C10H12Cl2FNO2 B1416799 2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride CAS No. 1396966-88-3](/img/structure/B1416799.png)

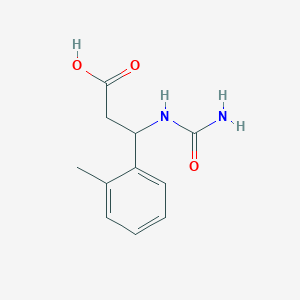

2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride

Overview

Description

“2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride”, also known as CFMP hydrochloride, is a compound with potential applications in medical and scientific fields. It has a molecular weight of 268.11 and a molecular formula of C10H11ClFNO2•HCl .

Synthesis Analysis

The synthesis of this compound involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Physical And Chemical Properties Analysis

The compound is a clear colorless to light yellow liquid . It has a molecular weight of 268.11 g/mol .Scientific Research Applications

Corrosion Inhibition

- Halide-Substituted Chiral Schiff Bases: Schiff bases like 2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride demonstrate significant corrosion inhibition behavior on carbon steel in acidic environments. This inhibition is a mixed type, involving both physisorption and chemisorption mechanisms, and obeys the Langmuir adsorption isotherm (Vikneshvaran & Velmathi, 2019).

Antitumor Activity

- Amino Acid Ester Derivatives Containing 5-Fluorouracil: Derivatives of amino acids, including those with structures similar to 2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride, have been synthesized and shown to possess in vitro antitumor activity against leukemia and liver cancer cells (Xiong et al., 2009).

Experimental and Theoretical Chemistry

- Vibrational Spectra Studies: Compounds like 2-(4-Fluorobenzylideneamino) propanoic acid, a close analogue, have been synthesized and analyzed using spectroscopy and quantum chemical calculations, contributing to our understanding of their structural and electronic properties. These compounds have also shown some level of anticancer activity (Ruan et al., 2009).

Fluorescence Derivatisation

- Amino Acids Derivatisation: Derivatives like 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to the compound , have been used to derivatize amino acids for fluorescence studies, indicating potential applications in biochemical assays (Frade et al., 2007).

Green Chemistry

- Green Schiff's Bases as Corrosion Inhibitors: Schiff's bases, similar to 2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride, have been identified as effective corrosion inhibitors, highlighting their potential in green chemistry applications. They predominantly behave as cathodic inhibitors, increasing the charge transfer resistance between metal-solution interfaces (Gupta et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylamino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2.ClH/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNCZVSCCLBIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=C(C=CC=C1Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

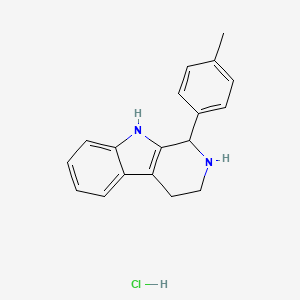

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)

![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)

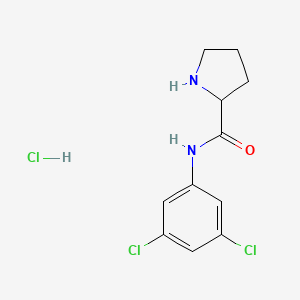

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)

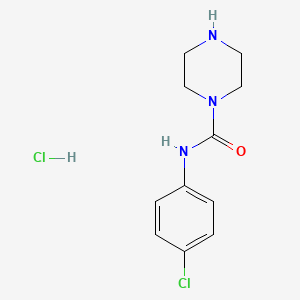

![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)